Methyl pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-6-10-11-5-3-2-4-8(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBULDVRGTTWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562506 | |
| Record name | Methyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63237-84-3 | |
| Record name | Methyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of aminopyrazoles with various carbonyl compounds. One common method includes the condensation of aminopyrazoles with 1,3-diketones or enaminones under acidic or basic conditions . The reaction conditions often involve heating the reactants in solvents like ethanol or acetonitrile, with catalysts such as FeCl3 or polyvinyl pyrrolidine to accelerate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agents
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate serves as a crucial building block in synthesizing novel therapeutic agents. Its derivatives have shown potential in treating neurological disorders and certain types of cancer. For instance, studies have identified compounds derived from this structure as selective inhibitors of protein kinases such as AXL and c-MET, which are implicated in various malignancies .
Case Study: PDE2A Inhibitors
Research has demonstrated that modifications at specific positions on the pyrazolo[1,5-a]pyridine core can significantly enhance the potency of PDE2A inhibitors. The introduction of methyl groups at the 5-position has been linked to increased inhibitory activity against phosphodiesterase enzymes, which play a critical role in cellular signaling pathways .
Agricultural Chemistry
This compound is utilized in developing agrochemicals, particularly in enhancing the efficacy of pesticides and herbicides. Its structural properties allow for improved interaction with biological targets in pests, leading to better crop protection and yield enhancement.
Data Table: Efficacy of Agrochemical Formulations
| Compound | Application | Efficacy (%) |
|---|---|---|
| This compound | Herbicide formulation | 85 |
| This compound | Insecticide formulation | 90 |
Biochemical Research
In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. Its derivatives are used as probes to understand biochemical pathways better.
Case Study: Enzyme Inhibition
Research has focused on how methyl substitutions affect the binding affinity of this compound to various enzymes. For example, modifications at the 6-position have been shown to improve the selectivity and potency against specific phosphodiesterases .
Material Science
The compound is also explored for its potential in material science applications. Researchers are investigating its use in creating materials with enhanced thermal stability and electrical conductivity.
Case Study: Novel Materials Development
Studies have indicated that incorporating this compound into polymer matrices can result in materials with improved mechanical properties and thermal resistance .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference compound in chromatographic methods. This application aids in accurately quantifying related compounds within complex mixtures.
Data Table: Chromatographic Analysis
| Method | Compound Used | Detection Limit (µg/mL) |
|---|---|---|
| HPLC | This compound | 0.05 |
| GC-MS | This compound | 0.01 |
Mechanism of Action
The mechanism of action of methyl pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer and inflammation .
Comparison with Similar Compounds
Key Observations :
- Ester Group Impact : Methyl esters (e.g., 1060724-61-9) generally exhibit higher metabolic stability compared to ethyl esters (e.g., 16205-44-0) due to reduced steric bulk .
- Substituent Effects : Bromine at the 5-position (885276-93-7) enhances reactivity in cross-coupling reactions, while hydroxymethyl groups (1260770-97-5) improve solubility .
Biological Activity
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate (MPPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of MPPC, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
MPPC is characterized by a fused pyrazole and pyridine ring system, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 164.17 g/mol. The compound's structure facilitates various chemical reactions and interactions with biological targets.
The biological activity of MPPC is attributed to several mechanisms:
- Nucleophilic Attack : MPPC undergoes nucleophilic attacks on carbonyl groups, leading to the formation of various bioactive products. This reaction is part of an addition-elimination mechanism that is crucial for its biological efficacy.
- Antimetabolite Activity : Similar compounds have been shown to act as antimetabolites in purine biochemical pathways, suggesting MPPC may inhibit key enzymes involved in DNA synthesis and repair.
Biological Activities
MPPC has been investigated for several biological activities:
- Antimicrobial Activity : Studies indicate that MPPC exhibits significant antimicrobial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. Its derivatives have shown minimal inhibitory concentrations (MIC) as low as 0.002 μg/mL against susceptible strains .
- Anti-inflammatory Properties : MPPC has been explored for its anti-inflammatory effects. Research indicates that it may inhibit key inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .
- Anticancer Potential : The compound has been evaluated for its anticancer activity, particularly in inhibiting tumor growth through mechanisms such as thymidine phosphorylase inhibition, which is crucial for tumor proliferation and metastasis .
Comparative Studies
MPPC shares structural similarities with other pyrazole derivatives, which exhibit comparable biological activities. The following table summarizes key comparisons:
Case Studies
- Antituberculosis Agents : A series of MPPC derivatives were synthesized and tested against Mycobacterium tuberculosis, showing excellent potency and low cytotoxicity in vitro. Compounds demonstrated favorable pharmacokinetic profiles suitable for oral administration .
- Anti-inflammatory Research : In a study focusing on pyrazolo derivatives, MPPC was identified as a potential inhibitor of COX-2 enzymes, showcasing anti-inflammatory effects superior to traditional NSAIDs like celecoxib .
Q & A
Q. What are the standard synthetic routes for methyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives?
- Methodological Answer : A common approach involves 1,3-dipolar cycloaddition between ethyl propionate and substituted pyridines activated via hydroxylamine-O-sulfonic acid (HOSA). For example, N-aminopyridine sulfates are generated in situ and reacted with ethyl propionate in a water/DMF solvent system, achieving yields of 88–93% . Another route uses enaminone intermediates derived from acetophenone, catalyzed by KHSO₄ to form pyrazolo[1,5-a]pyrimidine derivatives .
Q. How are pyrazolo[1,5-a]pyridine derivatives characterized structurally?
- Methodological Answer : ¹H and ¹³C NMR spectroscopy in CDCl₃ (using TMS as an internal standard) is standard. Key spectral features include:
- Singlets for ester carbonyl groups (δ ~160–165 ppm in ¹³C NMR).
- Multiplet patterns for aromatic protons (δ ~6.5–8.5 ppm in ¹H NMR) .
Additional confirmation via mass spectrometry (e.g., ESI-MS) and elemental analysis ensures purity and molecular weight consistency .
Q. What solvents and reagents are critical for nucleophilic substitution reactions of this compound?
- Methodological Answer :
- Nucleophilic substitution : Use polar aprotic solvents (DMF, THF) with bases like NaH or K₂CO₃ to activate the ester group for substitution .
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently removes tert-butoxycarbonyl (Boc) groups from amino-substituted derivatives .
Advanced Research Questions
Q. How can substituent effects at the pyridine ring influence reactivity and biological activity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -CN, -NO₂) at the 6-position increase electrophilicity, enabling nucleophilic attacks. For example, cyano groups enhance antitumor activity by stabilizing ligand-receptor interactions .
- Steric effects : Bulky substituents (e.g., phenyl groups) at the 2-position reduce reaction rates in cyclization steps, requiring optimized temperatures (80–100°C) .
Q. What strategies mitigate low yields in multi-step syntheses of carboxamide derivatives?
- Methodological Answer :
- Intermediate purification : Use column chromatography (silica gel, hexane/EtOAc eluent) to isolate key intermediates like ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate .
- Reaction monitoring : TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) ensures stepwise progression .
- Yield optimization : Adjust molar ratios (e.g., 1:1.2 for enaminone:pyrazole reactions) and use catalytic KHSO₄ (2 equiv.) to accelerate cyclization .
Q. How are computational methods applied to predict biological targets for these derivatives?
- Methodological Answer :
- Molecular docking : Use Discovery Studio or AutoDock Vina to model interactions with enzymes like HIV-1 reverse transcriptase or cyclooxygenase-2 (COX-2). For example, pyrazolo[1,5-a]pyridine-3-carboxamides show binding affinity (ΔG < −8 kcal/mol) to COX-2 .
- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values in cytotoxicity assays to prioritize synthetic targets .
Contradictions and Limitations
- Solvent Dependency : reports high yields in water/DMF, while requires anhydrous EtOH for enaminone cyclization. Researchers must test solvent compatibility for specific substrates.
- Biological Activity : While cyano derivatives show antitumor activity (), amino-substituted analogs () lack data, highlighting gaps in structure-activity studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
